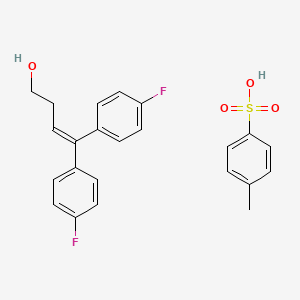
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two fluorophenyl groups attached to a butenol backbone, along with a methylbenzenesulfonic acid moiety. It is typically found as a crystalline solid and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-bis(4-fluorophenyl)butyric acid.
Reduction: The butyric acid is reduced using lithium aluminum hydride (LiAlH4) in the presence of potassium carbonate.
Quenching and Purification: After the reduction, the reaction mixture is quenched with water and neutralized with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(4-fluorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
4,4-Bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Bis(4-fluorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl groups can participate in π-π interactions with aromatic residues in proteins, while the butenol backbone can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-fluorophenyl)methanol: Similar in structure but lacks the butenol backbone.
4,4’-Difluorobenzophenone: Contains two fluorophenyl groups but has a ketone functional group instead of a butenol backbone.
Bis(4-fluorophenyl) sulfone: Contains a sulfone group instead of a butenol backbone.
Uniqueness
4,4-Bis(4-fluorophenyl)but-3-en-1-ol is unique due to its combination of fluorophenyl groups and a butenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Propriétés
Numéro CAS |
823175-38-8 |
|---|---|
Formule moléculaire |
C23H22F2O4S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4,4-bis(4-fluorophenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H14F2O.C7H8O3S/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,19H,1,11H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SFQBBGJALOQLQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C(=CCCO)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















